molecular formula C6H5ClIN B043998 5-Chloro-2-iodoaniline CAS No. 6828-35-9

5-Chloro-2-iodoaniline

Cat. No.: B043998
CAS No.: 6828-35-9
M. Wt: 253.47 g/mol
InChI Key: FEOMAFDDLHSVMO-UHFFFAOYSA-N
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Description

5-Chloro-2-iodoaniline is an organic compound with the molecular formula C6H5ClIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 5 and 2 positions, respectively. This compound is known for its utility in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Safety and Hazards

  • Personal Protective Equipment : Dust mask type N95 (US), eyeshields, gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting from 4-chloro-2-nitroaniline, the nitro group can be reduced to an amino group, followed by iodination to introduce the iodine atom at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5-chloro-2-iodoaniline exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, which activate the benzene ring towards nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 5-Chloro-2-iodoaniline is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. For example, 4-chloro-2-iodoaniline has the chlorine atom at the 4-position, leading to different electronic effects and reactivity patterns. Similarly, 2-iodo-4-nitroaniline contains a nitro group, which significantly alters its chemical behavior .

Properties

IUPAC Name

5-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOMAFDDLHSVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348664
Record name 5-chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6828-35-9
Record name 5-Chloro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6828-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-chloro-2-iodoaniline in the synthesis of the glycine antagonist described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the glycine antagonist (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-penta-ol []. The synthesis begins with a three-step telescoped process involving this compound hydrochloride. This involves:

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